6-bromo-3-(1-(4-methoxybenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one 6-bromo-3-(1-(4-methoxybenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15688774
InChI: InChI=1S/C32H24BrN3O3/c1-39-24-15-12-22(13-16-24)32(38)36-28(20-8-4-2-5-9-20)19-27(35-36)30-29(21-10-6-3-7-11-21)25-18-23(33)14-17-26(25)34-31(30)37/h2-18,28H,19H2,1H3,(H,34,37)
SMILES:
Molecular Formula: C32H24BrN3O3
Molecular Weight: 578.5 g/mol

6-bromo-3-(1-(4-methoxybenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one

CAS No.:

Cat. No.: VC15688774

Molecular Formula: C32H24BrN3O3

Molecular Weight: 578.5 g/mol

* For research use only. Not for human or veterinary use.

6-bromo-3-(1-(4-methoxybenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one -

Specification

Molecular Formula C32H24BrN3O3
Molecular Weight 578.5 g/mol
IUPAC Name 6-bromo-3-[2-(4-methoxybenzoyl)-3-phenyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one
Standard InChI InChI=1S/C32H24BrN3O3/c1-39-24-15-12-22(13-16-24)32(38)36-28(20-8-4-2-5-9-20)19-27(35-36)30-29(21-10-6-3-7-11-21)25-18-23(33)14-17-26(25)34-31(30)37/h2-18,28H,19H2,1H3,(H,34,37)
Standard InChI Key GPTUCMNNELMYSM-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C(=O)N2C(CC(=N2)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5)C6=CC=CC=C6

Introduction

6-Bromo-3-(1-(4-methoxybenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a quinoline core with a pyrazole moiety, along with a methoxybenzoyl group and a bromine substituent, which confer distinct chemical and biological properties.

Synthesis and Preparation

The synthesis of 6-bromo-3-(1-(4-methoxybenzoyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one typically involves multiple steps, including the formation of the pyrazole and quinoline rings, followed by the introduction of the methoxybenzoyl and bromine substituents. The specific synthesis pathway may vary depending on the starting materials and desired yield.

Biological Activities and Applications

Research indicates that this compound exhibits various biological activities, which are crucial for understanding its potential therapeutic applications. These activities can include interactions with specific biological targets, influencing cellular processes, and possibly acting as a lead compound in drug development.

Comparison with Structurally Similar Compounds

Compound NameStructural FeaturesUnique Aspects
6-BromoquinolineContains quinoline coreLacks pyrazole and methoxybenzoyl groups
3-(4-Methoxybenzoyl)-4-phenylquinolineSimilar structure without bromineNo pyrazole moiety
5-Phenyl-4,5-dihydro-1H-pyrazoleContains pyrazole ringLacks quinoline structure
6-Bromo-3-(1-(4-Methoxybenzoyl)-5-Phenyl-4,5-Dihydro-1H-Pyrazol-3-Yl)-4-Phenylquinolin-2(1H)-OneCombines quinoline, pyrazole, and methoxybenzoyl groups with bromineComplex structure with multiple functional groups

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